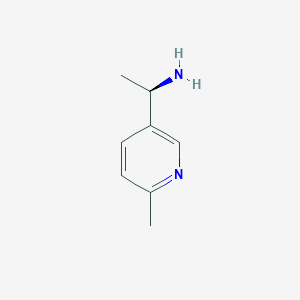
(1R)-1-(6-Methyl(3-pyridyl))ethylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R)-1-(6-Methyl(3-pyridyl))ethylamine is an organic compound that belongs to the class of amines It features a pyridine ring substituted with a methyl group at the 6-position and an ethylamine group at the 1-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(6-Methyl(3-pyridyl))ethylamine typically involves the following steps:
Starting Material: The synthesis begins with 6-methylpyridine.
Alkylation: The 6-methylpyridine undergoes alkylation with an appropriate alkylating agent to introduce the ethylamine group at the 1-position.
Purification: The resulting product is purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Bulk Synthesis: Large-scale reactors are used to carry out the alkylation reaction.
Optimization: Reaction conditions such as temperature, pressure, and catalyst concentration are optimized for maximum yield.
Purification: Industrial purification methods, including distillation and crystallization, are employed to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
(1R)-1-(6-Methyl(3-pyridyl))ethylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or alkoxides can be employed under basic conditions.
Major Products
Oxidation: N-oxides of this compound.
Reduction: Various amine derivatives.
Substitution: Substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
(1R)-1-(6-Methyl(3-pyridyl))ethylamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biological systems and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mecanismo De Acción
The mechanism of action of (1R)-1-(6-Methyl(3-pyridyl))ethylamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
(1R)-1-(3-Pyridyl)ethylamine: Lacks the methyl group at the 6-position.
(1R)-1-(6-Methyl(2-pyridyl))ethylamine: The methyl group is at the 2-position instead of the 6-position.
(1R)-1-(6-Methyl(4-pyridyl))ethylamine: The methyl group is at the 4-position instead of the 6-position.
Uniqueness
(1R)-1-(6-Methyl(3-pyridyl))ethylamine is unique due to the specific positioning of the methyl group at the 6-position on the pyridine ring
Propiedades
Fórmula molecular |
C8H12N2 |
|---|---|
Peso molecular |
136.19 g/mol |
Nombre IUPAC |
(1R)-1-(6-methylpyridin-3-yl)ethanamine |
InChI |
InChI=1S/C8H12N2/c1-6-3-4-8(5-10-6)7(2)9/h3-5,7H,9H2,1-2H3/t7-/m1/s1 |
Clave InChI |
GLTIIUKSLNSXKM-SSDOTTSWSA-N |
SMILES isomérico |
CC1=NC=C(C=C1)[C@@H](C)N |
SMILES canónico |
CC1=NC=C(C=C1)C(C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






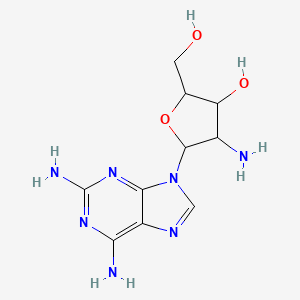
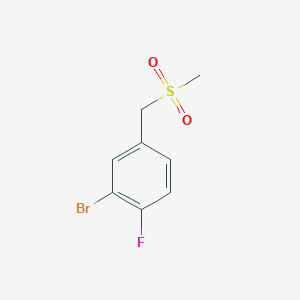

![4-Chloro-3H-imidazo[4,5-C]pyridine-6-carboxylic acid](/img/structure/B12094880.png)
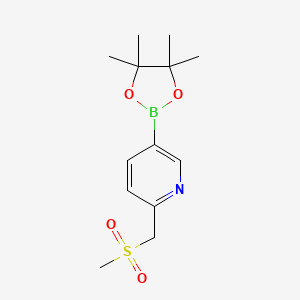

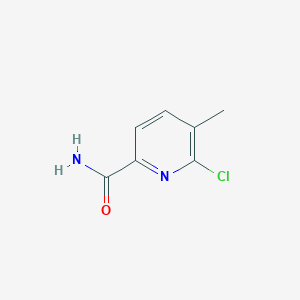
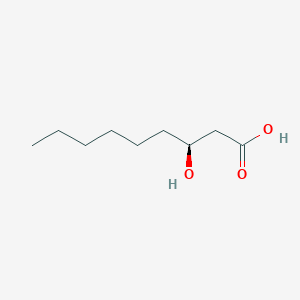
![(2R,3R,4R,5S)-3,4-bis[(2,4-dichlorophenyl)methoxy]-2-[(2,4-dichlorophenyl)methoxymethyl]-5-methoxy-tetrahydrofuran](/img/structure/B12094900.png)

